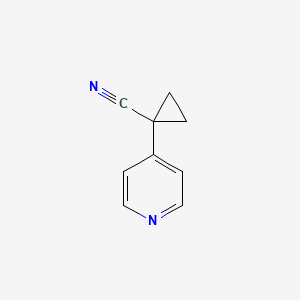

1-(Pyridin-4-yl)cyclopropanecarbonitrile

Descripción general

Descripción

Synthesis Analysis

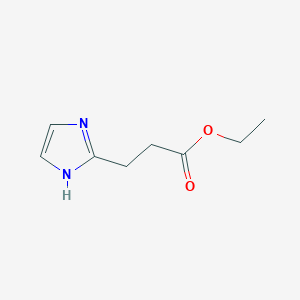

A new, simple, and convenient procedure for the synthesis of novel 1-substituted-5-(1-(pyridyl-4-yl)-cyclopropyl-1H-tetrazoles has been developed by the reaction of dibromoethane reacted with 4-pyridyl carbonitrile (1) under phase transfer conditions to give 1-(pyridyl-4-yl) cyclopropyl carbonitrile (2) .Molecular Structure Analysis

The molecular formula of “1-(Pyridin-4-yl)cyclopropanecarbonitrile” is C9H8N2 . The InChI code is 1S/C9H8N2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4H2 .Physical And Chemical Properties Analysis

The molecular weight of “1-(Pyridin-4-yl)cyclopropanecarbonitrile” is 144.18 . It has a boiling point of 306.7±25.0 C at 760 mmHg . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-(Pyridin-4-yl)cyclopropanecarbonitrile is involved in diverse synthetic applications, contributing to the development of various heterocyclic compounds. For instance, it has been used in three-component condensation reactions with β-ketonitriles and aldehydes, resulting in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles and cyclopropanecarbonitrile derivatives through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. These synthetic routes underscore its utility in generating complex molecular frameworks with potential biological and material applications (Demidov et al., 2021).

Molecular Interactions and Crystal Packing

The compound has been shown to influence molecular structures and interactions significantly. Research on N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlighted the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing, demonstrating how the pyridine ring’s placement affects molecular conformation and intermolecular interactions. Such insights are crucial for understanding the compound's role in materials science and crystal engineering (Lai et al., 2006).

Biological Activities

The structural motif of 1-(Pyridin-4-yl)cyclopropanecarbonitrile is central to the synthesis of compounds with notable biological activities. For example, it has facilitated the creation of highly stereoselective polysubstituted cyclopropane derivatives showing significant antimicrobial and nematicidal activities. This highlights its potential as a precursor in developing new agrochemicals and pharmaceuticals (Banothu et al., 2015).

Photoluminescence and Material Applications

Research into transition metal-cyanopyridine polymers featuring 1-(Pyridin-4-yl)cyclopropanecarbonitrile derivatives has revealed strong photoluminescent properties, suggesting applications in light-emitting devices and sensors. These findings underscore the compound's utility in developing new materials with specific optical properties (Chen et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

1-pyridin-4-ylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEQZTDFYYFHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624660 | |

| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-4-yl)cyclopropanecarbonitrile | |

CAS RN |

288379-77-1 | |

| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

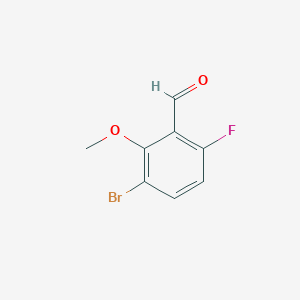

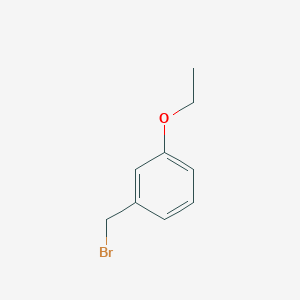

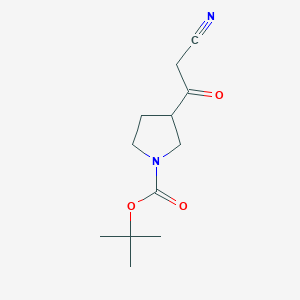

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)